6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid
Description
6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid is a halogenated picolinic acid derivative characterized by a dichlorophenyl group at the 6-position and a fluorine atom at the 5-position of the pyridine ring. The compound’s reactivity and binding affinity are likely influenced by the synergistic effects of its halogen substituents, which enhance lipophilicity and metabolic stability compared to non-halogenated analogs .
Properties
Molecular Formula |
C12H6Cl2FNO2 |
|---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
6-(3,5-dichlorophenyl)-5-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2FNO2/c13-7-3-6(4-8(14)5-7)11-9(15)1-2-10(16-11)12(17)18/h1-5H,(H,17,18) |
InChI Key |
IHJRGHZHFYBFLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid typically involves multi-step organic reactions. One common method starts with the halogenation of picolinic acid to introduce the fluorine atom at the 5-position. This is followed by a Suzuki-Miyaura coupling reaction to attach the 3,5-dichlorophenyl group. The reaction conditions often involve the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate in an organic solvent such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors to ensure consistent reaction conditions and improved safety. The use of recyclable catalysts and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicinal chemistry, 6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Positioning: The target compound’s 3,5-dichlorophenyl group at the 6-position distinguishes it from analogs like 5-(4-Cyanophenyl)picolinic acid (substituent at 5-position) . This positional variance impacts electronic effects and steric interactions, which may alter binding to biological targets. 6-Chloro-5-fluoropicolinic acid (Cl and F at 6 and 5) exhibits lower similarity (0.77) due to the absence of a phenyl ring, limiting π-π stacking interactions .
Halogen vs. Functional Group Trade-offs: The 3,5-dimethylphenyl analog (similarity 0.92) replaces chlorines with methyl groups, reducing electronegativity but increasing metabolic stability .
Biological Implications: The cyano group in 5-(4-Cyanophenyl)picolinic acid (similarity 1.00) introduces polarity, making it suitable for aqueous-phase reactions or targeting polar enzyme pockets . 6-(2-Fluoro-5-methoxyphenyl)picolinic acid’s methoxy group enhances membrane permeability, a trait less pronounced in the target compound due to its dichlorophenyl group .
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